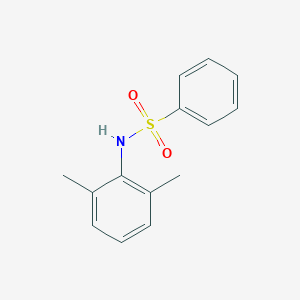

N-(2,6-dimethylphenyl)benzenesulfonamide

Overview

Description

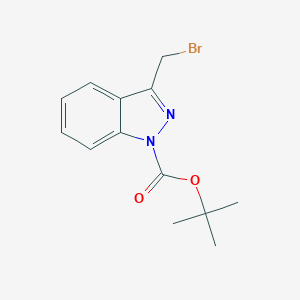

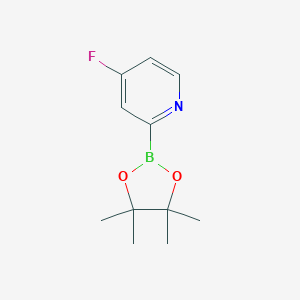

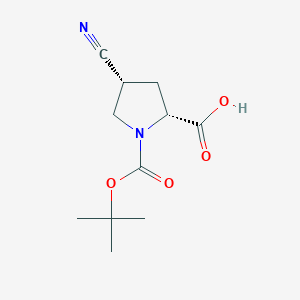

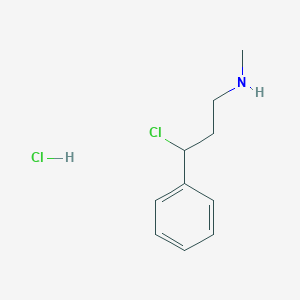

“N-(2,6-dimethylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H15NO2S . In the crystal structure of this compound, the N-H bond is trans to one of the S=O double bonds, similar to what is observed in N-(2-methyl-phen-yl)benzene-sulfonamide and other aryl sulfonamides . The two aromatic rings enclose a dihedral angle of 44.9° .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a study on the synthesis of new aryl thiazolone–benzenesulfonamides, which are structurally similar, was identified . This study described the synthesis of these compounds and their inhibitory effect on carbonic anhydrase IX .Molecular Structure Analysis

The molecular structure of “this compound” involves two aromatic rings enclosing a dihedral angle of 44.9° . The molecules are connected by intermolecular N-H⋯O hydrogen bonds into chains running along the a axis . An intermolecular C-H⋯O hydrogen bond is also present .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 276.36 . It is a solid at room temperature . The melting point is 230-231°C .Scientific Research Applications

1. Crystal Structure and Potential for Medicinal Applications

- Study on Structural Isomers : Research has shown that compounds closely related to N-(2,6-dimethylphenyl)benzenesulfonamide, like its 2,3- and 3,4-dimethylphenyl analogues, exhibit extensive intra- and intermolecular hydrogen bonds. These structures are relevant to the fenamate class of nonsteroidal anti-inflammatory drugs (Siddiqui et al., 2008).

2. Antibacterial and Enzyme Inhibition

- Antibacterial and α-Glucosidase Inhibition : A study synthesized derivatives of N-(2,3-dimethylphenyl)benzenesulfonamide, demonstrating moderate to high antibacterial activity and significant inhibition of α-glucosidase enzyme. This suggests potential applications in combating bacterial infections and managing diabetes (Abbasi et al., 2016).

3. Molecular and Electronic Structure

- Kinetic and Structural Investigations : Studies on isomeric forms of this compound showed insights into their molecular-electronic structure and kinetic properties. This has implications for designing molecules with specific reactivity and stability (Rublova et al., 2017).

4. Potential in Anticancer and Radioprotective Agents

- Synthesis of Quinolines for Anticancer Applications : Research involving the synthesis of novel quinolines using a derivative of this compound demonstrated interesting cytotoxic activity, suggesting its potential in developing anticancer agents (Ghorab et al., 2008).

5. Novel Schiff Bases and Enzyme Inhibition

- Urease Inhibition by Schiff Base Derivatives : Another study synthesized Schiff base derivatives of this compound, showing potent urease inhibitory activity. This opens avenues for novel treatments in conditions where urease plays a pathological role (Hamad et al., 2020).

Mechanism of Action

While the specific mechanism of action for “N-(2,6-dimethylphenyl)benzenesulfonamide” was not found, sulfonamides in general have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

The safety data sheet for a similar compound, Chloro-N-(2,6-dimethylphenyl)acetamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

N-(2,6-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-11-7-6-8-12(2)14(11)15-18(16,17)13-9-4-3-5-10-13/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCQXFJDFRLCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304152 | |

| Record name | N-(2,6-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16939-27-8 | |

| Record name | NSC164385 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,6-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',6'-DIMETHYLBENZENESULFONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B168806.png)